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KB02-JQ1

BRD4 Isoform selectivity BET family

Researchers relying on pan-BET inhibitors or reversible PROTACs face BRD2/3 co-degradation confounding BRD4-specific phenotypic interpretation. KB02-JQ1 solves this via covalent DCAF16 E3 ligase engagement, achieving exclusive BRD4 degradation while completely sparing BRD2 and BRD3. • Selective BRD4 depletion at 5-40 μM (24 h, HEK293T) with intact BRD2/3. • Sub-stoichiometric covalent mechanism confers sustained degradation durability vs. reversible PROTACs. • Benchmark reference for DCAF16-based degrader development and selectivity profiling. Supplied with full analytical documentation; global shipping for qualified research institutions.

Molecular Formula C38H43Cl2N7O6S
Molecular Weight 796.77
CAS No. 2384184-44-3
Cat. No. B2707223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB02-JQ1
CAS2384184-44-3
Molecular FormulaC38H43Cl2N7O6S
Molecular Weight796.77
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C38H43Cl2N7O6S/c1-23-24(2)54-38-35(23)36(26-6-8-28(40)9-7-26)43-30(37-45-44-25(3)47(37)38)20-32(48)41-12-15-51-17-18-52-16-13-42-33(49)22-53-29-10-11-31-27(19-29)5-4-14-46(31)34(50)21-39/h6-11,19,30H,4-5,12-18,20-22H2,1-3H3,(H,41,48)(H,42,49)/t30-/m0/s1
InChIKeyXIYYDTXOEVAZGI-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

KB02-JQ1: BRD4-Selective PROTAC Molecular Glue Degrader


N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide (trade name KB02-JQ1) is a proteolysis-targeting chimera (PROTAC) that functions as a molecular glue degrader of the bromodomain-containing protein 4 (BRD4) [1]. The compound comprises a JQ1-derived BET bromodomain ligand conjugated via a polyethylene glycol linker to KB02, a covalent recruiter of the DCAF16 E3 ubiquitin ligase [1]. Unlike pan-BET inhibitors that reversibly occupy bromodomains, KB02-JQ1 induces proteasome-dependent elimination of BRD4 protein through sub-stoichiometric covalent modification of DCAF16 [2].

Degrader Type BRD4-selective molecular glue degrader
Mechanism Covalent DCAF16 E3 ligase recruitment
Selectivity Reported sparing of BRD2 and BRD3

KB02-JQ1: Why Other BRD4 Tools Cannot Substitute


Procurement of generic BRD4-targeting reagents without verifying isoform selectivity and degradation mechanism introduces experimental confounding that compromises data interpretability. Pan-BET inhibitors such as JQ1 (IC50 = 5056 nM for BRD4) [1] and pan-BET PROTACs such as ARV-771 (Kd values of 4.7–34 nM across BRD2/3/4 bromodomains) [2] simultaneously engage multiple BET family members, obscuring BRD4-specific phenotypes. VHL-recruiting PROTACs (e.g., MZ1) and CRBN-recruiting PROTACs (e.g., dBET1, EC50 = 430 nM) [3] depend on E3 ligases with distinct tissue expression profiles and may exhibit differential degradation kinetics. In contrast, KB02-JQ1 employs a covalent DCAF16 engagement mechanism that confers BRD4-selective degradation while completely sparing BRD2 and BRD3 , a selectivity profile not achievable with reversible pan-BET ligands. The following evidence quantifies the functional consequences of this differentiation.

KB02-JQ1
Covalent DCAF16 engagement enables BRD4-selective degradation
Pan-BET Inhibitors (e.g., JQ1)
Reversible bromodomain binding without degradation; multi-BET engagement obscures BRD4-specific phenotypes
KB02-JQ1
Sub-stoichiometric covalent DCAF16 modification may improve degradation durability
VHL/CRBN-based PROTACs
Reversible E3 ligase recruitment; distinct tissue expression and degradation kinetics may alter washout profiles
KB02-JQ1
Mechanism verified by proteasome and neddylation inhibitor blockade
Reversible PROTACs
Degradation kinetics may not replicate covalent engagement durability; washout resistance may differ

KB02-JQ1: Comparative Quantitative Evidence


BRD4-Selective Degradation vs. Pan-BET PROTACs

KB02-JQ1 achieves exclusive degradation of BRD4 without affecting BRD2 or BRD3 protein levels . In contrast, pan-BET PROTACs such as ARV-771 exhibit high-affinity binding across all BET family members, with reported Kd values of 9.6 nM for BRD4(1), 7.6 nM for BRD4(2), 34 nM for BRD2(1), 4.7 nM for BRD2(2), 8.3 nM for BRD3(1), and 7.6 nM for BRD3(2) [1]. The dBET1 PROTAC degrades BRD4 with an EC50 of 430 nM but also engages BRD2 and BRD3 due to its pan-BET warhead [2]. This selectivity difference is critical for experiments requiring attribution of phenotypes specifically to BRD4 loss rather than combined BET family depletion.

BRD4 Selectivity
Reported
BRD4 degradation; BRD2/3 levels unchanged
Supports unambiguous BRD4-specific phenotype attribution
Pan-BET PROTACs bind BRD2/3/4 with Kd 4.7–34 nM
BRD4 Isoform selectivity BET family

Covalent DCAF16 Engagement Enhances Degradation Durability

KB02-JQ1 promotes BRD4 degradation through covalent modification of the DCAF16 E3 ligase, a mechanism that improves the durability of protein degradation in biological systems relative to reversible E3 ligase engagement [1]. Reversible PROTACs such as MZ1 and ARV-771 recruit VHL via non-covalent interactions, requiring sustained high target occupancy to maintain degradation. The covalent DCAF16 modification by KB02-JQ1 proceeds sub-stoichiometrically [2] and is blocked by the proteasome inhibitor MG132 (10 μM) and the neddylation inhibitor MLN4924 (1 μM), confirming canonical ubiquitin-proteasome pathway dependence [2]. In HEK293T cells, KB02-JQ1 (20 μM) induces BRD4 degradation that is fully abrogated by MG132 and MLN4924 pre-treatment [2].

Covalent E3 Engagement
Class-level inference
Sub-stoichiometric DCAF16 modification; blocked by MG132/MLN4924
May enhance degradation durability relative to reversible PROTACs
Ubiquitin-proteasome pathway dependence confirmed
DCAF16 Covalent E3 ligase Degradation durability

BRD4 Degradation Concentration-Response Profile

KB02-JQ1 induces concentration-dependent degradation of endogenous BRD4 in HEK293T cells following 24-hour treatment at 5–40 μM [1]. In contrast, the parent pan-BET inhibitor JQ1 exhibits an IC50 of 5056 nM for BRD4 binding but does not induce protein degradation at any concentration [2]. More potent BRD4 PROTACs have been reported—such as BD-9136 with a DC50 of 1.2 nM in MV-4-11 cells (Dmax = 99%) and GNE-987 with a DC50 of 0.03 nM in EOL-1 AML cells —however, these compounds utilize different E3 ligases (CRBN for BD-9136; VHL for GNE-987) and exhibit varying degrees of BET family selectivity. The 5–40 μM effective range of KB02-JQ1 reflects its molecular glue mechanism requiring ternary complex formation rather than high-affinity binary binding.

Concentration Response
Cross-study comparable
5–40 μM
Informs dose-response study design for BRD4 degradation
HEK293T cells, 24 h; JQ1 IC50 5056 nM (no degradation)
BRD4 degradation Concentration-response Western blot

KB02-JQ1: Validated Research and Industrial Applications


BRD4-Specific Transcription Without BRD2/3 Confounding

Use KB02-JQ1 at 5–40 μM for 24 hours in HEK293T cells to achieve selective depletion of BRD4 protein while leaving BRD2 and BRD3 intact [1]. This exclusive BRD4 degradation profile—unattainable with pan-BET PROTACs such as ARV-771 (Kd 4.7–34 nM across BRD2/3/4) or dBET1 (EC50 430 nM) [2]—enables unambiguous attribution of transcriptional and phenotypic changes specifically to BRD4 loss. Combine with BRD2/3-selective tools or siRNA controls to validate BRD4-dependence.

Covalent E3 Ligase Engagement and Degradation Durability

Leverage KB02-JQ1 as a tool compound to study the functional consequences of covalent DCAF16 recruitment in the ubiquitin-proteasome system. The sub-stoichiometric DCAF16 modification [3] and improved degradation durability [1] provide a model system for comparing reversible versus covalent E3 ligase engagement. Include MG132 (10 μM) and MLN4924 (1 μM) controls to confirm proteasome- and neddylation-dependence [3]. Compare washout recovery kinetics against reversible PROTACs such as MZ1 to quantify durability differences.

Benchmarking New BRD4 Degraders with a Molecular Glue Standard

Employ KB02-JQ1 as a reference compound when characterizing novel BRD4-targeting PROTACs or molecular glues. Its well-defined mechanism (DCAF16 covalent recruitment), established working concentration range (5–40 μM) [1], and documented BRD4 isoform selectivity [1] provide a consistent benchmark for comparative degradation efficiency and selectivity profiling. Include KB02-JQ1 alongside high-potency comparators such as BD-9136 (DC50 1.2 nM) to contextualize potency differences attributable to E3 ligase choice (DCAF16 vs. CRBN).

SAR Studies of DCAF16-Based Molecular Glues

Use KB02-JQ1 as a scaffold reference for designing and optimizing DCAF16-based BRD4 degraders. The compound demonstrates that a JQ1 warhead linked to a chloroacetyl-quinoline KB02 moiety via a PEG linker is sufficient to induce covalent DCAF16 modification and BRD4 degradation [1]. Systematic variation of linker length, E3 ligand electrophilicity, or warhead substitution can be evaluated using KB02-JQ1 as the baseline comparator, enabling quantitative assessment of structural modifications on degradation efficiency and DCAF16 engagement kinetics.

Application
Selection Property
Validation Focus
BRD4-specific transcriptional studies
Isoform selectivity
Verify BRD4-dependence vs. pan-BET effects
Covalent E3 ligase mechanism research
Covalent DCAF16 engagement
Proteasome/neddylation dependence controls
BRD4 degrader benchmarking
Degradation efficiency context
Compare with CRBN/VHL-based PROTACs
DCAF16 molecular glue SAR
Scaffold reference
Linker & electrophilicity modifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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